4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone

Descripción general

Descripción

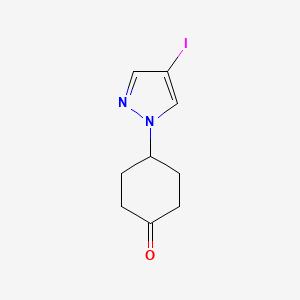

4-(4-Iodo-1H-pyrazol-1-yl)cyclohexanone is a chemical compound with the molecular formula C₉H₁₁IN₂O It is characterized by the presence of an iodine atom attached to a pyrazole ring, which is further connected to a cyclohexanone moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone typically involves the cyclocondensation of acetylenic ketones with hydrazines in the presence of molecular iodine. The reaction is carried out in ethanol as the solvent, and the process yields regioisomeric pyrazoles . The reaction conditions are generally mild, with the temperature maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is economically viable and environmentally friendly.

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Iodo-1H-pyrazol-1-yl)cyclohexanone can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

One of the most promising applications of 4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone is in the development of anticancer agents. Studies have indicated that derivatives of pyrazole compounds exhibit significant cytotoxicity against various cancer cell lines. The incorporation of the iodo group enhances the compound's ability to interact with biological targets, potentially leading to the development of new therapeutic agents for cancer treatment .

Inhibition of Enzymatic Activity

This compound has also been studied for its role as an inhibitor of specific enzymes involved in cancer progression and other diseases. For instance, pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer. The presence of the iodo substituent may enhance binding affinity to these enzymes, making it a candidate for further pharmacological studies .

Materials Science

Synthesis of Functional Materials

This compound is utilized in the synthesis of novel materials with potential applications in electronics and photonics. Its ability to form stable complexes with metals makes it suitable for developing sensors and catalysts. Research has shown that incorporating this compound into polymer matrices can enhance the electrical properties and thermal stability of the materials .

Photoresponsive Materials

The compound's structural characteristics allow it to be explored in photoresponsive systems. When integrated into polymers, it can respond to light stimuli, leading to applications in smart materials that change properties under illumination .

Agricultural Chemistry

Pesticidal Properties

Recent studies have indicated that compounds similar to this compound possess pesticidal activity. The iodo group may enhance the bioactivity against pests, making it a candidate for developing new agrochemicals aimed at improving crop protection. Research into its efficacy against specific pests is ongoing, with promising preliminary results suggesting potential use as a biopesticide .

Summary Table of Applications

| Field | Application | Notes |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Significant cytotoxicity against cancer cell lines |

| Enzyme inhibition | Potential COX enzyme inhibitor | |

| Materials Science | Synthesis of functional materials | Enhances electrical properties and thermal stability |

| Photoresponsive materials | Smart materials that respond to light | |

| Agricultural Chemistry | Pesticidal properties | Potential biopesticide with promising efficacy |

Mecanismo De Acción

The mechanism of action of 4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone involves its interaction with molecular targets and pathways within biological systems. The iodine atom in the compound can participate in halogen bonding, which can influence the compound’s binding affinity and specificity for certain targets. Additionally, the pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparación Con Compuestos Similares

Similar Compounds

4-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine: This compound shares the pyrazole and iodine features but has a pyrimidine ring instead of a cyclohexanone moiety.

4-Iodo-1-(pyridin-4-ylmethyl)pyrazole: Similar in having an iodine-substituted pyrazole ring, but with a pyridine moiety.

Uniqueness

4-(4-Iodo-1H-pyrazol-1-yl)cyclohexanone is unique due to its combination of a cyclohexanone moiety with an iodine-substituted pyrazole ring. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research applications.

Actividad Biológica

4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexanone moiety attached to a pyrazole ring with an iodine substituent. The molecular formula is , and its structure contributes to its reactivity and interaction with biological systems.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Pharmaceutical Applications : This compound is being explored for its potential in anti-inflammatory and anticancer therapies.

Agrochemical Uses : It shows promise in developing herbicides due to its ability to disrupt biological pathways in plants.

Material Science : Research is ongoing regarding its use in synthesizing novel materials with unique electronic properties.

The mechanisms through which this compound exerts its effects vary based on the application:

- Enzymatic Inhibition : The compound may inhibit enzymes involved in inflammatory responses or tumor growth.

- Receptor Modulation : It may interact with specific receptors, altering cellular signaling pathways that contribute to disease states.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. A study demonstrated the following IC50 values for different derivatives:

| Compound Derivative | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Derivative A | 15 | A549 (Lung) |

| Derivative B | 22 | HeLa (Cervical) |

| Derivative C | 30 | MCF-7 (Breast) |

These findings suggest potential use in cancer therapy, particularly for lung and cervical cancers.

Anti-inflammatory Effects

In vitro studies have shown that this compound reduces the production of pro-inflammatory cytokines. This indicates its potential as an anti-inflammatory agent, making it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Properties : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound demonstrated potent anticancer activity against specific cell lines, highlighting their potential as therapeutic agents .

- Anti-inflammatory Activity : Research indicated that this compound could significantly inhibit the secretion of inflammatory mediators in cellular models, suggesting its utility in managing chronic inflammatory conditions .

- Mechanistic Insights : Investigations into the molecular targets revealed that these compounds could modulate critical pathways involved in cell proliferation and apoptosis, thereby influencing tumor growth dynamics .

Propiedades

IUPAC Name |

4-(4-iodopyrazol-1-yl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IN2O/c10-7-5-11-12(6-7)8-1-3-9(13)4-2-8/h5-6,8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJDBEHZCSTWVAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1N2C=C(C=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.